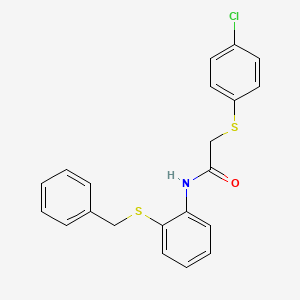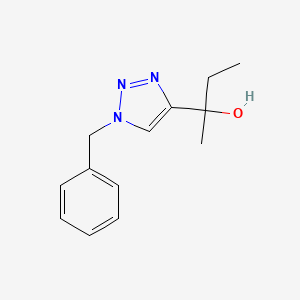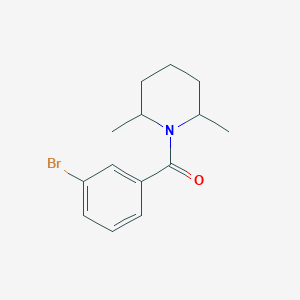
(3-Bromophenyl)-(2,6-dimethylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)-(2,6-dimethylpiperidin-1-yl)methanone is an organic compound that features a bromophenyl group attached to a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom and the piperidine ring makes it a versatile molecule for synthetic modifications and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)-(2,6-dimethylpiperidin-1-yl)methanone typically involves the reaction of 3-bromobenzaldehyde with 2,6-dimethylpiperidine under specific conditions. One common method includes the use of a solvent like ethanol and a catalyst to facilitate the reaction. The mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems can also enhance the efficiency and consistency of the synthesis process.
化学反応の分析
Types of Reactions: (3-Bromophenyl)-(2,6-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce ketones or carboxylic acids .
科学的研究の応用
Chemistry: In chemistry, (3-Bromophenyl)-(2,6-dimethylpiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries for drug discovery.
Biology and Medicine: Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique properties can enhance the performance of these materials in various applications.
作用機序
The mechanism of action of (3-Bromophenyl)-(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
- N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Comparison: Compared to similar compounds, (3-Bromophenyl)-(2,6-dimethylpiperidin-1-yl)methanone is unique due to the presence of the 2,6-dimethylpiperidine ring, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable molecule for various applications .
特性
IUPAC Name |
(3-bromophenyl)-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-10-5-3-6-11(2)16(10)14(17)12-7-4-8-13(15)9-12/h4,7-11H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCLEUQDNJREQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(4-Pyrazin-2-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7521585.png)
![3-[(2,4-dimethylphenyl)sulfamoyl]-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]benzamide](/img/structure/B7521591.png)
![Ethyl 4-[4-[(4-carbamoylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7521598.png)
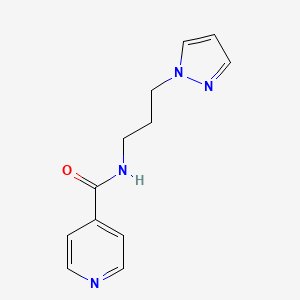
![2,5-difluoro-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide](/img/structure/B7521605.png)
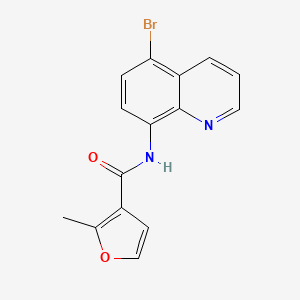
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B7521611.png)

![1-(4-fluorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7521622.png)
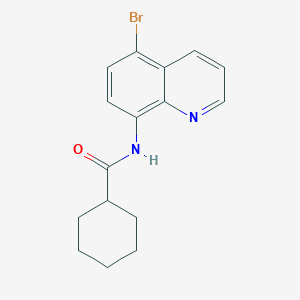
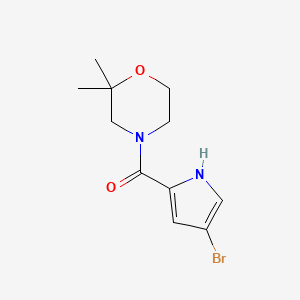
![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]propanamide](/img/structure/B7521654.png)
